molecular formula C24H28N2O4 B2920573 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide CAS No. 921794-12-9

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2920573
CAS RN: 921794-12-9
M. Wt: 408.498
InChI Key: XDXRZCHLCDMUAB-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C24H28N2O4 and its molecular weight is 408.498. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protein-Tyrosine Kinase Inhibitors

New derivatives, closely related to the chemical structure , have been synthesized and evaluated for their inhibitory activities against protein-tyrosine kinases (PTKs). These compounds have shown effectiveness in inhibiting ErbB1 and ErbB2, important targets in cancer therapy. The research highlighted the potential of these compounds as therapeutic agents due to their ability to bind to active pockets of proteins through intermolecular interactions, suggesting a promising avenue for the development of new cancer treatments (Li et al., 2017).

Photophysical Properties

Another study explored the crystal structure and photophysical properties of dimethyl derivatives, showcasing a unique representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines. This research provided insights into the strong blue emission characteristics of these compounds in dichloromethane, indicating their potential application in optical materials and sensors (Petrovskii et al., 2017).

Photosensitizers for Photodynamic Therapy

The synthesis and characterization of zinc phthalocyanine derivatives, substituted with new benzenesulfonamide derivative groups containing Schiff base, were reported to have high singlet oxygen quantum yields. Such properties make these compounds excellent candidates for photodynamic therapy (PDT) in cancer treatment, highlighting their significance in medical research and therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Solid State Conformational Parameters in Drug Design

Research on the crystal structures of closely related dibenzo[b,f]heteroepin drugs revealed detailed conformational parameters that are crucial for drug-receptor interactions. Understanding these parameters aids in the design of more effective drugs by elucidating the structural requirements for interaction at the receptor site, providing a foundation for future pharmaceutical developments (Bandoli & Nicolini, 1982).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-5-14-26-20-12-9-18(15-21(20)30-16-24(2,3)23(26)28)25-22(27)13-8-17-6-10-19(29-4)11-7-17/h5-7,9-12,15H,1,8,13-14,16H2,2-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXRZCHLCDMUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide

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